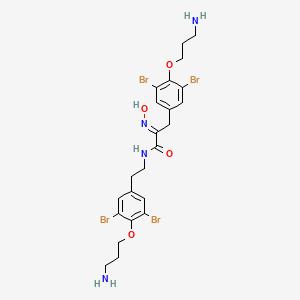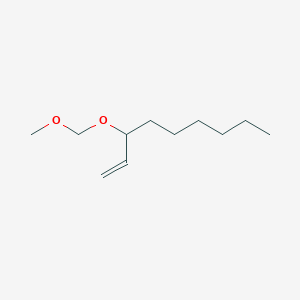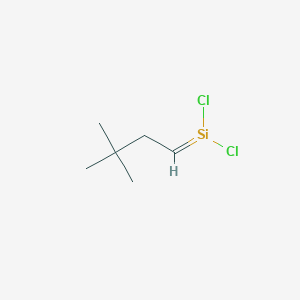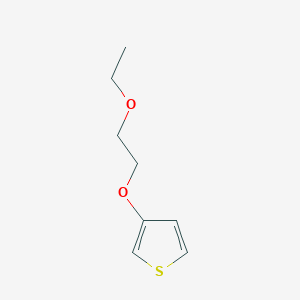
3-(2-Ethoxyethoxy)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethoxyethoxy)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 2-ethoxyethoxy group. Thiophene itself is a five-membered ring containing one sulfur atom, and its derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of thiophene with ethylene glycol monoethyl ether in the presence of a suitable catalyst . The reaction conditions often include heating the reactants under reflux and using a solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of thiophene derivatives, including 3-(2-Ethoxyethoxy)thiophene, often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
3-(2-Ethoxyethoxy)thiophene can undergo various chemical reactions, including:
Oxidation: Oxidation of the thiophene ring can lead to the formation of thiophene S-oxide or thiophene 2,3-epoxide.
Substitution: Electrophilic substitution reactions can occur at the 2- or 5-position of the thiophene ring.
Polymerization: The compound can be polymerized to form conductive polymers, which are useful in electronic applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include trifluoroperacetic acid and hydrogen peroxide.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Polymerization: Catalysts such as palladium complexes are often used in the polymerization process.
Major Products Formed
Oxidation: Thiophene S-oxide, thiophene 2,3-epoxide.
Substitution: Halogenated thiophene derivatives.
Polymerization: Poly(this compound).
科学的研究の応用
3-(2-Ethoxyethoxy)thiophene has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(2-Ethoxyethoxy)thiophene in various applications depends on its chemical structure and reactivity. In electronic applications, the compound’s ability to conduct electricity is due to the delocalization of electrons within the thiophene ring . In biological systems, its activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
3-(2-Methoxyethoxy)thiophene: Similar in structure but with a methoxy group instead of an ethoxy group.
3-(2-(2-Methoxyethoxy)ethoxy)thiophene: Contains an additional ethylene glycol unit.
Uniqueness
3-(2-Ethoxyethoxy)thiophene is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific electronic or biological characteristics .
特性
CAS番号 |
138625-89-5 |
|---|---|
分子式 |
C8H12O2S |
分子量 |
172.25 g/mol |
IUPAC名 |
3-(2-ethoxyethoxy)thiophene |
InChI |
InChI=1S/C8H12O2S/c1-2-9-4-5-10-8-3-6-11-7-8/h3,6-7H,2,4-5H2,1H3 |
InChIキー |
HGCTUDBHHRDJQJ-UHFFFAOYSA-N |
正規SMILES |
CCOCCOC1=CSC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


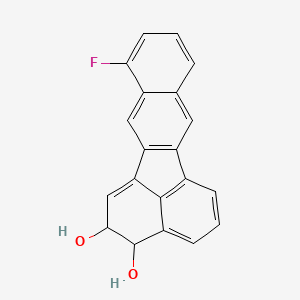
![1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one](/img/structure/B14286404.png)
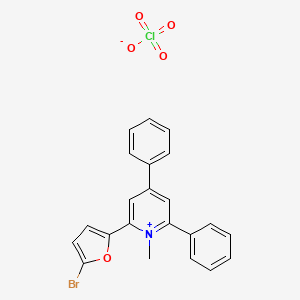
![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
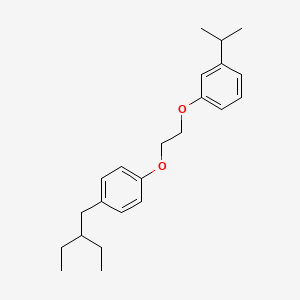
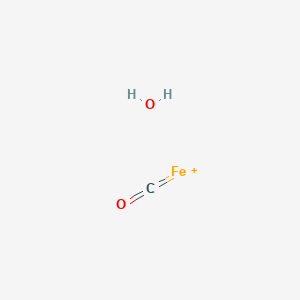
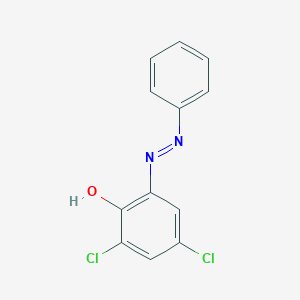

![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine](/img/structure/B14286449.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
